5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O6 and its molecular weight is 494.508. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications of Triazole Derivatives
Ruthenium-catalyzed Synthesis of Triazole-based Scaffolds
- Triazole derivatives, similar to the structure , have been synthesized through a ruthenium-catalyzed process. These compounds have been applied in creating triazole-containing dipeptides and inhibitors, demonstrating the versatility of triazole scaffolds in drug discovery and peptidomimetic design. For example, certain triazoles synthesized using this method showed activity as HSP90 inhibitors, indicating their potential in cancer research and therapy (Ferrini et al., 2015).
Antimicrobial Activities of Triazole Derivatives
Synthesis and Evaluation of Antimicrobial Activities
- New triazole derivatives have been synthesized and assessed for their antimicrobial properties. This exploration underscores the potential of triazole compounds in combating microbial infections, providing a foundation for further research into similar compounds for antimicrobial applications (Bektaş et al., 2007).
Application in Synthesis of Biologically Active Compounds
Activated Carboxylates from Photooxygenation of Oxazoles
- Research into the photooxygenation of oxazoles, a related structural feature, has led to the development of activated carboxylates. These compounds serve as intermediates for synthesizing macrolides, highlighting the potential utility of oxazole derivatives in synthesizing complex biological molecules with potential therapeutic applications (Wasserman et al., 1981).
Triazole Analogues and Chemical Transformations
Triazole Analogues of Aminobenzylamine
- The synthesis of triazole analogues further substituted with methyl or benzyl groups has been explored, providing insights into the chemical versatility of triazole compounds. Such studies are fundamental in the development of new compounds with potential biological activities (Albert, 1970).
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-18(27-24(36-13)16-8-6-14(32-2)10-19(16)34-4)12-30-22(25)21(28-29-30)23(31)26-17-9-7-15(33-3)11-20(17)35-5/h6-11H,12,25H2,1-5H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFCIMDOXTWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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